Cas no 1092298-82-2 (1-(2-methylphenyl)ethane-1-thiol)
1-(2-methylphenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanethiol, α,2-dimethyl-
- 1-(2-methylphenyl)ethane-1-thiol
- EN300-1289456
- SCHEMBL22802642
- SCHEMBL1962794
- 1-o-Tolylethanethiol
- 1092298-82-2
-
- Inchi: 1S/C9H12S/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3
- InChI Key: GIQYCMVTPJBEMK-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1C)(S)C
Computed Properties
- Exact Mass: 152.06597156g/mol
- Monoisotopic Mass: 152.06597156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 0.993±0.06 g/cm3(Predicted)
- Boiling Point: 225.5±9.0 °C(Predicted)
- pka: 10.13±0.10(Predicted)
1-(2-methylphenyl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289456-1.0g |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289456-50mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-100mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-250mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-500mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-1000mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-2500mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-5000mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1289456-10000mg |
1-(2-methylphenyl)ethane-1-thiol |
1092298-82-2 | 10000mg |
$1778.0 | 2023-10-01 |
1-(2-methylphenyl)ethane-1-thiol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1-(2-methylphenyl)ethane-1-thiol
Research Briefing on 1-(2-methylphenyl)ethane-1-thiol (CAS: 1092298-82-2) in Chemical Biology and Pharmaceutical Applications
1-(2-methylphenyl)ethane-1-thiol (CAS: 1092298-82-2) is a sulfur-containing organic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the compound's role as a key intermediate in the synthesis of thiol-based bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel cysteine protease inhibitors, leveraging the thiol group's nucleophilic properties for covalent binding to enzyme active sites. The 2-methylphenyl moiety appears to confer enhanced lipophilicity, improving membrane permeability in cellular assays.
In pharmacological investigations, researchers have explored 1-(2-methylphenyl)ethane-1-thiol as a potential modulator of redox signaling pathways. A Nature Chemical Biology study (2024) revealed its ability to selectively interact with reactive oxygen species (ROS) sensors in cancer cells, showing promise as a chemosensitizer when combined with conventional chemotherapeutics. The compound's thiol-disulfide exchange properties were particularly notable in this context.
The compound's safety profile has been evaluated in recent preclinical studies. Toxicology assessments published in Chemical Research in Toxicology (2023) indicate favorable metabolic stability and low cytotoxicity at therapeutic concentrations, though researchers note the need for further investigation into potential hepatotoxicity at higher doses. These findings support its continued development as a pharmaceutical building block.
From a synthetic chemistry perspective, advances in the production of 1092298-82-2 have been achieved through improved catalytic thiolation methods. A 2024 ACS Catalysis report described a novel palladium-catalyzed approach that achieves 92% yield with excellent stereoselectivity, addressing previous challenges in large-scale production. This methodological breakthrough may facilitate broader exploration of the compound's applications.
Looking forward, several research groups are investigating derivatives of 1-(2-methylphenyl)ethane-1-thiol for targeted drug delivery systems. Preliminary results suggest that structural modifications at the thiol position can tune tissue specificity, particularly for neurological applications. The compound's versatility positions it as a valuable scaffold in the design of next-generation therapeutics.
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